4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine
Description
Historical Context of Pyrazolo[1,5-a]pyrazine Development
The pyrazolo[1,5-a]pyrazine framework emerged as a less-explored sibling of the more widely studied pyrazolo[1,5-a]pyrimidine system. Early synthetic efforts in the mid-20th century focused on bicyclic nitrogen-containing heterocycles for pharmaceutical applications, but pyrazolo[1,5-a]pyrazines gained traction only in the 21st century due to advances in cycloaddition and cross-coupling methodologies. Unlike pyrazolo[1,5-a]pyrimidines, which feature a six-membered pyrimidine ring fused to pyrazole, the pyrazine variant incorporates a second nitrogen atom in the fused ring, altering electron distribution and reactivity. This structural distinction delayed its adoption until synthetic routes like the Ding cycloaddition method (originally developed for pyrimidines) were adapted for pyrazine systems.
Structural Significance of the 4-[(3-Bromobenzyl)thio]-2-(2-thienyl) Substitution Pattern
The substitution pattern of this compound introduces three critical elements:
- 3-Bromobenzylthio at C4 : The bromine atom provides a heavy halogen for potential halogen bonding with biological targets, while the benzylthio group enhances lipophilicity and modulates electron-withdrawing effects.
- 2-Thienyl at C2 : The thiophene ring contributes π-π stacking capabilities and polarizability, often improving binding affinity in aromatic-rich enzymatic pockets.
- Pyrazolo[1,5-a]pyrazine Core : The fused diazine system creates a planar, electron-deficient scaffold that favors interactions with kinase ATP-binding sites, similar to pyrazolo[1,5-a]pyrimidines but with distinct dipole characteristics.
A comparative analysis of substituent effects is summarized below:
| Position | Substituent | Electronic Contribution | Biological Implication |
|---|---|---|---|
| C2 | 2-Thienyl | Electron-rich π-system | Enhances target binding affinity |
| C4 | 3-Bromobenzylthio | Strong σ-withdrawing | Modulates solubility and reactivity |
| Core | Pyrazolo[1,5-a]pyrazine | Electron-deficient | Facilitates kinase inhibition |
Position of 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine in Heterocyclic Chemistry
Within heterocyclic chemistry, this compound occupies a niche between pyrazine-based drugs (e.g., gefitinib) and pyrazole-containing therapeutics. The pyrazine ring’s additional nitrogen atom compared to pyrimidine analogs increases polarity, making it more suitable for aqueous-phase reactions while retaining aromatic stability. Its synthetic accessibility via [4 + 2] cycloadditions or condensations of 3-aminopyrazoles with 1,3-dielectrophiles positions it as a versatile intermediate for further functionalization. Notably, the sulfur atom in the benzylthio group enables thiol-disulfide exchange reactions, a feature absent in most pyrazolo[1,5-a]pyrimidines.
Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Analogs
Key distinctions between this compound and pyrazolo[1,5-a]pyrimidines include:
- Electronic Profile : The pyrazine core’s dual nitrogen atoms create a stronger electron-deficient system compared to pyrimidines, potentially enhancing interactions with electron-rich biological targets.
- Synthetic Flexibility : Pyrazolo[1,5-a]pyrimidines often utilize β-dicarbonyl intermediates for ring closure, whereas pyrazine derivatives require stricter control over nitrogen placement to avoid regioisomer formation.
- Biological Performance : While pyrazolo[1,5-a]pyrimidines dominate kinase inhibition studies (e.g., dinaciclib), preliminary data suggest pyrazine analogs may offer improved selectivity due to reduced planarity.
The following reaction illustrates a representative synthesis pathway for 4-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine:
Formation of Pyrazolo[1,5-a]pyrazine Core :
$$ \text{3-Aminopyrazole} + \text{1,3-Dielectrophile} \rightarrow \text{Pyrazolo[1,5-a]pyrazine Intermediate} $$Thioether Linkage Installation :
$$ \text{Intermediate} + \text{3-Bromobenzyl Mercaptan} \xrightarrow{\text{Base}} \text{4-[(3-Bromobenzyl)thio] Derivative} $$Thienyl Group Introduction : $$ \text{Suzuki Coupling with 2-Thienylboronic Acid} \rightarrow \text{Final Product} $$
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S2/c18-13-4-1-3-12(9-13)11-23-17-15-10-14(16-5-2-8-22-16)20-21(15)7-6-19-17/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCBZRKDBIUCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-bromobenzyl chloride, 2-thiophenecarboxaldehyde, and hydrazine hydrate.
Formation of Intermediate: The first step involves the reaction of 3-bromobenzyl chloride with sodium thiolate to form 3-bromobenzylthiol. This intermediate is then reacted with 2-thiophenecarboxaldehyde in the presence of a base to form the corresponding thioether.
Cyclization: The thioether intermediate undergoes cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrazine core.
Final Product:
Chemical Reactions Analysis
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine are compared below with analogous pyrazolo[1,5-a]pyrazine derivatives and related heterocycles. Key differences in substituents, synthesis routes, and biological activities are highlighted.
Structural Comparison
Physicochemical Properties
- Lipophilicity : The 3-bromobenzylthio and thienyl groups in the target compound increase logP compared to halogen-only derivatives (e.g., 4-chloro-2-(4-fluorophenyl)) .
- Solubility : Thioether and bromine substituents reduce aqueous solubility relative to sulfonated pyrazolo[1,5-a]pyrimidines .
- Stability : The thioether linkage may confer susceptibility to oxidation, unlike halogenated or piperazine-containing analogs .
Biological Activity
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that has garnered attention for its significant biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine is C17H12BrN3S2, with a molecular weight of approximately 402.33 g/mol. The compound features a unique pyrazolo[1,5-a]pyrazine core with a bromobenzylthio group and a thienyl group, which contribute to its distinctive chemical properties and biological activities.
The primary biological activity of 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine involves its interaction with various enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the cholinergic nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, potentially resulting in enhanced neurotransmission and alterations in motor functions.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Potential Implications |
|---|---|---|
| Acetylcholinesterase Inhibition | Increases acetylcholine levels | Potential treatment for cholinergic dysfunctions |
| Induction of Oxidative Stress | Increased reactive oxygen species (ROS) levels | Cytotoxic effects; potential implications in cancer |
| Modulation of Enzymatic Activity | Interaction with various enzymes | Anticancer effects; potential therapeutic uses |
Biological Activity Studies
Recent studies have highlighted the compound's capacity to modulate enzymatic activity. For instance, research indicates that 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine exhibits significant inhibitory effects on AChE, which can lead to behavioral changes in model organisms due to elevated acetylcholine levels . Additionally, the compound may induce oxidative stress by increasing levels of malondialdehyde (MDA), indicating potential cytotoxic effects .
Case Studies
- In Vitro Studies on Cancer Cells : A study demonstrated that derivatives similar to 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine exhibited strong cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds increased apoptosis through activation of caspases and modulation of key apoptotic pathways .
- Antimicrobial Activity : Other derivatives have shown promising antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for some pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .
Comparative Analysis with Similar Compounds
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | Methylphenyl group | Significant AChE inhibition |
| 4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | Dimethylphenyl group | Varying enzyme inhibition profiles |
The uniqueness of 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine?
- Methodology : The compound can be synthesized via nucleophilic substitution at the 4-position of the pyrazolo[1,5-a]pyrazine core. For example, 4-chloropyrazolo[1,5-a]pyrazine derivatives undergo substitution with thiol-containing reagents like 3-bromobenzyl thiol. Electron-withdrawing substituents (e.g., cyano or carbonyl groups) at the 4-position enhance reactivity by lowering the pKa of adjacent C–H bonds, facilitating regioselective functionalization .
- Key Data : Reactions with silylformamidine yield aminals at the 7-position in >90% yield under solvent-free conditions (70–90°C, 10 hours). Substituent effects are critical: electron-withdrawing groups (e.g., –CN, –COOMe) accelerate reactions, while electron-donating groups (e.g., –OMe) require prolonged heating .
Q. How is the regioselectivity of functionalization at position 7 determined experimentally?
- Methodology : X-ray crystallography and NMR analysis confirm insertion sites. For instance, single-crystal X-ray diffraction of aminal derivatives (e.g., 3f, 3g) unambiguously identified the 7-position as the reaction site. Computational pKa calculations (using software like pKa.allchemy.net ) in DMSO predict the most acidic C–H group, which aligns with experimental outcomes .
- Key Data : Calculated pKa values for 4-substituted pyrazolo[1,5-a]pyrazines in DMSO range from 25–35, with electron-withdrawing substituents lowering pKa and directing reactivity to the 7-position .
Q. What characterization techniques are essential for verifying the compound’s structure?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophenyl protons at δ 7.2–7.5 ppm, bromobenzyl protons at δ 4.5–5.0 ppm).
- X-ray crystallography : Confirms regiochemistry and tautomeric forms (e.g., NH tautomer dominance in hydrazone derivatives) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 435.2 [M+H]+ for C18H12BrN3S2) .
Advanced Research Questions
Q. How do electronic substituent effects influence reaction kinetics and regioselectivity in pyrazolo[1,5-a]pyrazine derivatives?
- Methodology : Kinetic studies under varying temperatures (RT to 90°C) and substituent electronic profiles (Hammett σ constants) reveal that electron-withdrawing groups (σ > 0) accelerate carbene insertion via enhanced C–H acidity. For example, 4-cyano derivatives react at RT (50% yield), while 4-methoxy derivatives require 70°C (58% yield) .
- Data Contradiction Analysis : Despite identical calculated pKa values for positions 3 and 7 in 4-chloro derivatives, only position 7 reacts. This suggests kinetic control or steric hindrance at position 3, validated by X-ray structures .
Q. What strategies resolve contradictions between computational pKa predictions and experimental reactivity?
- Methodology : Pair computational modeling (DFT or MD simulations) with kinetic isotope effect (KIE) studies. For example, deuterium labeling at position 7 vs. 3 can quantify proton-transfer rates. Experimental KIE >1 indicates a deprotonation-driven mechanism, while KIE ≈1 suggests alternative pathways (e.g., direct carbene insertion) .
- Case Study : In 4-methoxycarbonyl derivatives, computational pKa (DMSO) predicts position 7 acidity, but rapid reaction at 90°C (71% yield) aligns with kinetic dominance over thermodynamic control .
Q. How can the compound’s pharmacological potential be systematically assessed?
- Methodology :
- Enzyme/Receptor Assays : Screen against kinase targets (e.g., JAK2, EGFR) due to pyrazolo[1,5-a]pyrazine’s known kinase inhibition .
- SAR Studies : Modify the thienyl or bromobenzyl groups to optimize binding. For example, replacing 3-bromobenzyl with 4-fluorobenzyl may enhance metabolic stability .
- ADME Profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to evaluate bioavailability .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Methodology : Optimize solvent-free or low-solvent conditions (e.g., neat reactions at 70°C) to minimize byproducts. Process analytical technology (PAT) like in-situ FTIR monitors reaction progress. For example, silylformamidine reactions achieve >90% yield at 10-hour runtime, scalable to 100-g batches .
- Key Data : Pilot-scale reactions show 85–92% yield with <5% regioisomeric impurities, confirmed by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
